S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate
Description
Properties
CAS No. |
94109-76-9 |
|---|---|
Molecular Formula |
C13H14N2O3S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
S-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-18-9-4-5-10-11(6-9)20-13(14-10)15-12(17)7-19-8(2)16/h4-6H,3,7H2,1-2H3,(H,14,15,17) |
InChI Key |
VACOUTTXFKATCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate typically involves:
- Formation of the benzothiazole core with the ethoxy substitution.
- Introduction of the amino group at the 2-position of the benzothiazole ring.
- Coupling of the amino group with a 2-oxoethyl ethanethioate moiety to form the thioester linkage.
This is generally achieved through nucleophilic substitution and amide bond formation reactions under controlled conditions.
Detailed Synthetic Procedure
A representative preparation method includes the following steps:
Synthesis of 6-Ethoxy-2-aminobenzothiazole Intermediate:
- Starting from 2-aminothiophenol derivatives, the benzothiazole ring is constructed by cyclization with appropriate ethoxy-substituted precursors.
- The ethoxy group is introduced via alkylation or substitution reactions on the benzothiazole ring.
Preparation of 2-Oxoethyl Ethanethioate:
- The ethanethioate moiety is prepared by acetylation of thioglycolic acid or related thiol-containing intermediates.
- This step ensures the formation of the thioester functional group essential for the final compound.
-
- The amino group on the benzothiazole intermediate is reacted with the 2-oxoethyl ethanethioate under mild conditions.
- Typical solvents include methanol, dichloromethane, or acetone.
- The reaction is often catalyzed or facilitated by bases or coupling agents to promote amide bond formation.
-
- The crude product is purified by solvent extraction, filtration, and lyophilization.
- Washing with acetone and partitioning between water and organic solvents like methylene chloride help isolate the pure compound.
- Drying under vacuum at controlled temperatures (around 25-30°C) yields the final product as a solid.
Example Experimental Data
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Dissolution of amino salt in methanol | 3.64 g of amino salt in 250 mL methanol | - | Stirred at 20-25°C for 2 hours |
| Addition of S-(2-benzothiazolyl)-2-amino-alpha-[(Z)-[1-(t-butoxycarbonyl)-1-methylethoxy]-imino]-4-thiazole-thioacetate and methylene chloride | 5.74 g reagent + 150 mL CH2Cl2 | - | Yellow solution formed |
| Evaporation under vacuum at 30°C | - | - | Residue triturated with acetone |
| Filtration and washing with acetone | - | 5.6 g beige amorphous solid | Partitioned between water and methylene chloride |
| Lyophilization of aqueous phase | - | 4.2 g (62.2%) | Beige lyophilizate obtained |
This example illustrates a related benzothiazole-thioacetate synthesis with similar functional groups and reaction conditions, providing insight into the preparation of the target compound.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 6-Ethoxy-2-aminobenzothiazole, 2-oxoethyl ethanethioate |
| Solvents Used | Methanol, Dichloromethane, Acetone, Water |
| Reaction Temperature | 20-30°C |
| Reaction Time | 2 hours (typical for coupling step) |
| Purification Methods | Filtration, solvent partitioning, lyophilization |
| Typical Yield | 60-70% |
| Physical Form | Beige amorphous solid |
| Solubility | Poorly soluble in water |
Chemical Reactions Analysis
Types of Reactions
S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate: can undergo various chemical reactions, including:
Oxidation: The thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioate group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that compounds related to S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance, a derivative of this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .
2. Anticancer Properties
The compound has also been investigated for its anticancer activity. Certain benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve modulation of cellular signaling pathways associated with cell cycle regulation and apoptosis .
Agricultural Science
1. Pesticide Development
this compound is being researched for its potential use as a pesticide. Benzothiazole derivatives are known to exhibit fungicidal properties, making them suitable candidates for protecting crops from fungal infections. Field studies have indicated that these compounds can effectively reduce the incidence of diseases caused by fungal pathogens in crops such as wheat and corn .
2. Plant Growth Regulation
There is emerging evidence that certain derivatives of this compound may act as plant growth regulators, enhancing growth rates and yield in various crops. This application could be particularly beneficial in sustainable agriculture, where the need for chemical fertilizers is reduced .
Material Science
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has shown that polymers containing benzothiazole units exhibit improved resistance to thermal degradation compared to their non-modified counterparts .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. The addition of benzothiazole derivatives can improve the durability and performance of coatings used in harsh environmental conditions, making them suitable for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogs
Benzothiazole and benzoxazole derivatives share core heterocyclic motifs but differ in substituents and functional groups, leading to divergent properties. Key analogs include:
Key Observations :
- For example, BT-4 demonstrates antimicrobial activity due to its azetidinone and chlorophenyl groups , while the target compound’s ethoxy group may enhance metabolic stability.
- Organophosphates: Compounds like anilofos and oxydemeton-methyl prioritize pesticidal activity, leveraging phosphorothioate groups for acetylcholinesterase inhibition .
Reactivity and Functionalization
- Benzothiazole Derivatives : The acetamide-thioester group in the target compound enables nucleophilic substitutions, forming hydrazides or reacting with aldehydes to generate Schiff bases .
- Benzoxazole Derivatives: BT-4’s azetidinone ring undergoes ring-opening reactions, facilitating further functionalization .
- Organophosphates: Thioester groups in anilofos are prone to oxidation, altering pesticidal efficacy .
Physical and Chemical Properties
| Property | Target Compound | BT-4 | Anilofos |
|---|---|---|---|
| Molecular Weight (g/mol) | 297.37 | 393.84 | 367.85 |
| Solubility | Likely polar organic solvents | DMSO, DMF | Lipophilic solvents |
| Stability | Sensitive to hydrolysis (thioester) | Stable azetidinone ring | Oxidizes to sulfone derivatives |
Biological Activity
S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl)ethanethioate, a compound characterized by its unique benzothiazole structure, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl)ethanethioate is . Its structure features a benzothiazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl)ethanethioate has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that compounds with similar structures can disrupt bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer potential. The compound has shown cytotoxic effects on cancer cell lines, particularly through the induction of apoptosis. Mechanistic studies suggest that it may activate caspase pathways, leading to programmed cell death in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Reduction of oxidative stress |
The biological activity of S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl)ethanethioate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to cellular damage and death.
- Interference with DNA Replication : Similar compounds have been shown to bind to DNA or interfere with its replication process, which is crucial for cancer therapy.
Case Studies
Several studies have examined the efficacy of S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl)ethanethioate:
- Study 1 : In vitro tests on human cancer cell lines revealed a dose-dependent response, with significant reductions in cell viability at higher concentrations.
- Study 2 : An animal model study demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups.
Q & A
Basic Synthesis and Purification
Q: What are the standard protocols for synthesizing S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate? A: The synthesis typically involves a multi-step approach:
Benzothiazole Core Formation : React 6-ethoxy-2-aminobenzothiazole with bromoacetic acid derivatives under basic conditions to form the acetamide intermediate .
Thioesterification : Treat the intermediate with ethanethiol in the presence of a coupling agent (e.g., DCC) or via nucleophilic substitution with ethyl thiolate .
Purification : Recrystallize from ethanol or ethyl acetate to achieve high purity (>95%), monitored by TLC (silica gel, chloroform:methanol 9:1) .
Advanced Structural Characterization
Q: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound? A: Single-crystal X-ray diffraction (SCXRD) is critical for:
- Hydrogen Bonding Networks : Identifying intermolecular interactions (e.g., N–H⋯N or C–H⋯O) that stabilize the crystal lattice .
- Stereochemical Confirmation : Determining dihedral angles (e.g., gauche orientation of ethoxy groups) and planar geometry of the benzothiazole-acetamide moiety .
- Validation : Cross-referencing with NMR (¹H and ¹³C) and IR data (e.g., C=O stretch at ~1668 cm⁻¹) ensures structural consistency .
Basic Handling and Safety
Q: What safety protocols are recommended for handling this compound? A:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Reactivity and Byproduct Analysis
Q: How can researchers optimize reaction conditions to minimize thioester hydrolysis? A:
- pH Control : Maintain a mildly acidic environment (pH 5–6) to stabilize the thioester bond .
- Solvent Choice : Use aprotic solvents (e.g., DMF or chloroform) to reduce nucleophilic attack by water .
- Byproduct Monitoring : Employ HPLC-MS to detect hydrolyzed products (e.g., free thiols) and adjust reaction time/temperature accordingly .
Data Contradiction Resolution
Q: How to resolve discrepancies between theoretical and experimental spectroscopic data? A:
- Computational Modeling : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) with experimental data to identify conformational mismatches .
- Dynamic Effects : Account for temperature-dependent rotational barriers (e.g., ethoxy group rotation) using variable-temperature NMR .
- Crystallographic Validation : Use SCXRD to confirm bond lengths/angles and rule out tautomeric forms .
Advanced Applications in Medicinal Chemistry
Q: What strategies enhance the bioactivity of benzothiazole-thioester derivatives? A:
- Structure-Activity Relationship (SAR) : Modify the ethoxy group to bulkier substituents (e.g., isopropoxy) to improve target binding .
- Prodrug Design : Incorporate hydrolyzable linkers (e.g., ester groups) for controlled release in biological systems .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or kinase targets .
Stability and Storage
Q: What conditions prevent degradation during long-term storage? A:
- Temperature : Store at –20°C in amber vials to avoid thermal or photolytic decomposition .
- Desiccation : Use vacuum-sealed containers with silica gel to prevent hydrolysis .
- Periodic Analysis : Monitor purity via HPLC every 6 months; repurify if degradation exceeds 5% .
Advanced Analytical Method Development
Q: How to quantify trace impurities in synthesized batches? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
